3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid is a compound that has garnered attention for its potential pharmaceutical applications. It belongs to a class of heterocyclic compounds, specifically dihydropyrimidines, which are characterized by their unique bicyclic structure and presence of nitrogen atoms in the ring. This compound is notable for its role in various biological processes, particularly in neuroinflammatory diseases.
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid is classified under the category of organic compounds, specifically as a heterocyclic compound with a focus on nitrogen-containing rings. Its chemical structure can be denoted by the molecular formula and it has a CAS number of 1221722-39-9 .
The synthesis of 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and pH to optimize yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound .
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity, such as elevated temperatures or acidic/basic environments .
The mechanism of action for 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid primarily involves its interaction with biological pathways related to inflammation. It may inhibit certain enzymes involved in the biosynthesis of inflammatory mediators, thus reducing neuroinflammation.
Research indicates that this compound can modulate pathways linked to isoprenoid biosynthesis, which plays a critical role in inflammatory responses. Specifically, it may affect T cell receptor signaling pathways that are implicated in neuroinflammatory diseases .
Key physical properties include:
Chemical properties include:
Relevant data from spectral analysis (NMR, IR) can provide insights into functional groups and structural integrity .
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid is primarily used in scientific research focused on neuroinflammatory diseases. Its potential applications include:
The dihydropyrimidine (DHPM) core is constructed via Biginelli-type or modified Hantzsch condensations, where β-dicarbonyl compounds, aldehydes, and urea derivatives undergo cyclocondensation. For the target compound, 4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine serves as the foundational scaffold. This requires pyridine-3-carbaldehyde as the aldehyde component, ethyl acetoacetate as the β-ketoester, and urea or thiourea as the NH₂ source [7] [9]. Microwave irradiation significantly enhances this step, reducing reaction times from hours to minutes (typically 8–15 minutes) while improving yields by 20–30% compared to conventional reflux [8]. Catalytic cerium ammonium nitrate (CAN, 10 mol%) further accelerates ring closure by activating carbonyl groups, achieving yields up to 60% for analogous DHPM structures [8].
Key Variables in Core Assembly:
Table 1: Optimization of DHPM Core Synthesis
Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference Analog |
---|---|---|---|---|
None | 80 | 120 | 35 | CAS 21506-68-3 [7] |
CAN (10 mol%) | 80 | 8 | 60 | Pyrrolopyrimidine [8] |
p-TSA | 100 | 30 | 52 | CAS 1221722-39-9 [9] |
Introduction of the pyridin-3-yl group at C2 of the DHPM core employs two primary strategies:
Direct Electrophilic Substitution:Pre-formed dihydropyrimidinone undergoes electrophilic aromatic substitution (EAS) using 3-bromopyridine or pyridin-3-ylboronic acid. However, EAS is low-yielding (≤40%) due to the electron-deficient nature of the pyridine ring, which necessitates harsh conditions (120°C, 24 h) [9].
Pd-Catalyzed Cross-Coupling:Suzuki-Miyaura coupling between 5-bromo-4-methyl-6-oxo-1,6-dihydropyrimidine and pyridin-3-ylboronic acid is superior. Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1) with K₂CO₃ base achieves >75% yield at 80°C within 6 hours. Key advantages include:
Microwave-Assisted Coupling:Microwave irradiation (100°C, 20 min) further optimizes kinetics, reducing side-product formation like homocoupled bipyridine [8].
The propanoic acid side chain at C5 is introduced via two routes:
Carboxylation of Enolates:The C5-methyl group of 4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine is deprotonated by LDA at −78°C, followed by quenching with dry ice to yield the carboxylic acid directly. This method suffers from moderate yields (45–55%) due to enolate instability and competing O- versus C-alkylation [5] [6].
Michael Addition-Acylation:A higher-yielding approach (70–85%) involves acylation before ring closure:
Post-Modification of Esters:Ethyl or tert-butyl esters at C5 are hydrolyzed using LiOH in THF/H₂O (1:1). Acid-sensitive substrates (e.g., N-alkyl DHPMs) require milder conditions (Na₂CO₃ in methanol) to prevent lactam ring degradation [4].
Table 2: Carboxylation Methods Comparison
Method | Reagent | Yield (%) | Advantage |
---|---|---|---|
Enolate Quenching | LDA, then CO₂ | 45–55 | Direct acid formation |
Knoevenagel Condensation | Malonic acid | 70–85 | Compatible with C2 substituents [5] |
Ester Hydrolysis | LiOH, THF/H₂O | >90 | High purity; scalable [4] |
Solvent polarity and proticity critically influence reaction rates and byproduct profiles:
DHPM Core Formation:Ethanol is ideal for initial condensations, balancing substrate solubility and catalytic activity. CAN-mediated reactions show 25% higher yields in ethanol versus DMF due to proton transfer facilitation in protic media [8].
Cross-Coupling:Toluene/ethanol (3:1) optimizes Suzuki couplings by solubilizing both boronic acid and bromopyrimidine intermediates. Pure aqueous systems cause hydrolysis of ester intermediates [9].
Kinetic Studies:
Solvent Mixtures for Acid-Sensitive Intermediates:Tetrahydrofuran (THF) with 10% N-methylpyrrolidone (NMP) stabilizes lithiated species at −78°C during carboxylation, minimizing degradation of the pyridine ring [5] [6].
Comprehensive Compound Table
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7